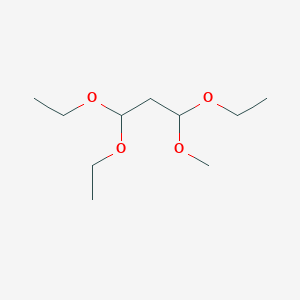
1,1,3-Triethoxy-3-methoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Triethoxy-3-methoxypropane is an organic compound with the molecular formula C10H22O4. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3-Triethoxy-3-methoxypropane can be synthesized through the reaction of 3-methoxypropanal with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors where the reactants are mixed and heated under controlled conditions. This method ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Triethoxy-3-methoxypropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are commonly used.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,3-Triethoxy-3-methoxypropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,1,3-Triethoxy-3-methoxypropane involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to participate in a wide range of reactions, making it a versatile compound in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Triethoxy-3-methoxypropane: Similar in structure but differs in the position of the ethoxy groups.
1,1,3,3-Tetraethoxypropane: Contains an additional ethoxy group compared to 1,1,3-Triethoxy-3-methoxypropane
Uniqueness
This compound is unique due to its specific arrangement of ethoxy and methoxy groups, which imparts distinct reactivity and properties compared to its analogs .
Propriétés
Numéro CAS |
5468-58-6 |
|---|---|
Formule moléculaire |
C10H22O4 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1,1,3-triethoxy-3-methoxypropane |
InChI |
InChI=1S/C10H22O4/c1-5-12-9(11-4)8-10(13-6-2)14-7-3/h9-10H,5-8H2,1-4H3 |
Clé InChI |
UWWDYOBQPQWHNP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(OCC)OCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)

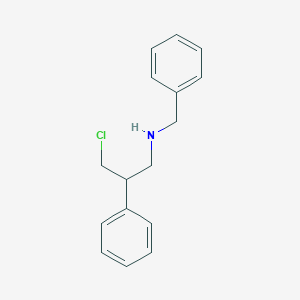

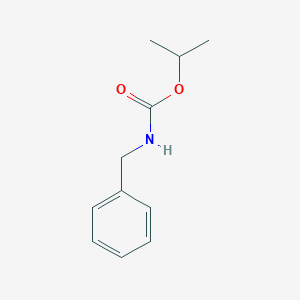


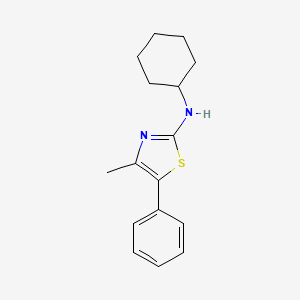
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)
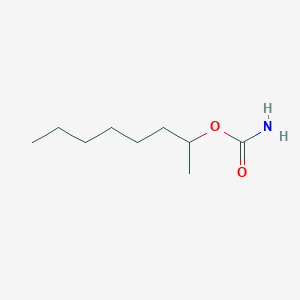
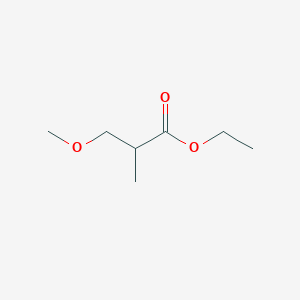

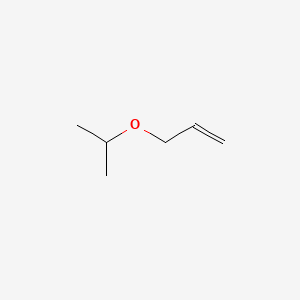
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)
